molecular formula C17H15F2N3O2 B213897 N-(2,5-difluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide

N-(2,5-difluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide

Cat. No. B213897
M. Wt: 331.32 g/mol
InChI Key: GDKGCCFTUVPYBL-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DFP-10825 and is known for its ability to inhibit the activity of a specific enzyme known as fatty acid amide hydrolase (FAAH).

Scientific Research Applications

DFP-10825 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of DFP-10825 is in the field of pain management. Studies have shown that DFP-10825 is a potent inhibitor of N-(2,5-difluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide, which is an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that play a crucial role in pain management and inflammation. By inhibiting N-(2,5-difluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide, DFP-10825 can increase the levels of endocannabinoids in the body, leading to a reduction in pain and inflammation.
Another potential application of DFP-10825 is in the treatment of anxiety and depression. Studies have shown that endocannabinoids also play a crucial role in regulating mood and emotions. By increasing the levels of endocannabinoids in the body, DFP-10825 can potentially alleviate symptoms of anxiety and depression.

Mechanism of Action

DFP-10825 works by inhibiting the activity of N-(2,5-difluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide, which is an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that play a crucial role in pain management, inflammation, and mood regulation. By inhibiting N-(2,5-difluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide, DFP-10825 can increase the levels of endocannabinoids in the body, leading to a reduction in pain, inflammation, and improvement in mood.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have several biochemical and physiological effects. Studies have shown that DFP-10825 can increase the levels of endocannabinoids in the body, leading to a reduction in pain, inflammation, and improvement in mood. DFP-10825 has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

DFP-10825 has several advantages for lab experiments. It is a potent inhibitor of N-(2,5-difluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide, which makes it an ideal compound for studying the role of endocannabinoids in various physiological processes. However, DFP-10825 also has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet known. Additionally, the synthesis method for DFP-10825 is complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for research on DFP-10825. One potential area of research is the development of DFP-10825 analogs that are more potent and selective inhibitors of N-(2,5-difluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide. Another area of research is the evaluation of the long-term effects of DFP-10825 on the body. Additionally, further studies are needed to explore the potential applications of DFP-10825 in the treatment of various conditions, including pain, inflammation, anxiety, and depression.
Conclusion:
In conclusion, DFP-10825 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to inhibit the activity of N-(2,5-difluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide makes it an ideal compound for studying the role of endocannabinoids in various physiological processes. While DFP-10825 has several advantages for lab experiments, it also has some limitations, and further research is needed to explore its potential applications fully.

Synthesis Methods

DFP-10825 is synthesized through a multistep process that involves the reaction of 2,5-difluorobenzonitrile with 3,5-dimethyl-1H-pyrazole-1-carboxaldehyde to form an intermediate compound. This intermediate is then reacted with 2-furancarboxylic acid to produce DFP-10825.

properties

Product Name

N-(2,5-difluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide

Molecular Formula

C17H15F2N3O2

Molecular Weight

331.32 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C17H15F2N3O2/c1-10-7-11(2)22(21-10)9-13-4-6-16(24-13)17(23)20-15-8-12(18)3-5-14(15)19/h3-8H,9H2,1-2H3,(H,20,23)

InChI Key

GDKGCCFTUVPYBL-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC2=CC=C(O2)C(=O)NC3=C(C=CC(=C3)F)F)C

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(O2)C(=O)NC3=C(C=CC(=C3)F)F)C

Origin of Product

United States

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